molecular formula C13H8Cl2O B102398 2,5-Dichlorobenzophenone CAS No. 16611-67-9

2,5-Dichlorobenzophenone

Cat. No. B102398
CAS RN: 16611-67-9
M. Wt: 251.1 g/mol
InChI Key: FAVKIHMGRWRACA-UHFFFAOYSA-N
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Patent
US05210313

Procedure details

To a 22 L, three-necked flask fitted with a thermometer, mechanical stirrer and a Vigreux column connected to an aqueous NaOH scrubbing tower, was added 1,4-dichlorobenzene (3 Kg, 26.4 mol) and benzoyl chloride (2.6 Kg, 18.55 mol). The mixture was heated to 80° C. to give a homogeneous solution. Aluminum chloride (5.5 Kg, 41.25 mol) was added over 12 min. with stirring. (The molar ratio of reactants was 2.2:1.4:1.0 (AlCl3 : Dichlorobenzene:Benzoyl Chloride)). The resulting mixture was heated to 140° C. over 60 min followed by heating to 175° C. over 30 min. Heating was stopped at 175° C. The mixture was allowed to cool to 80° C. over two hours and poured into a well stirred mixture of ice and water (ca. 25 L water and 15 Kg of ice) over 30 min. The organic solid was collected by filtration and dissolved in 7 L of toluene. The solution was washed with aqueous sodium bicarbonate and dried. Toluene was removed by distillation. Pure 2,5-dichlorobenzophenone was isolated in 80% yield after recrystallization from hexane and toluene. Gas chromatography indicated an absolute yield of 97%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
2.6 kg
Type
reactant
Reaction Step Two
Quantity
5.5 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
25 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1.[C:11](Cl)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-]>O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[C:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:18] |f:0.1,4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3 kg
Type
reactant
Smiles
ClC1=CC=C(C=C1)Cl
Name
Quantity
2.6 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
5.5 kg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Seven
Name
Quantity
25 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 22 L, three-necked flask fitted with a thermometer, mechanical stirrer
CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 140° C. over 60 min
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 175° C. over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
was stopped at 175° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 80° C. over two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured into a well
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The organic solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 7 L of toluene
WASH
Type
WASH
Details
The solution was washed with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Toluene was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.